2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile
Overview
Description
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile: is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further substituted with a phenylacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate, followed by further functionalization steps . The reaction conditions often include the use of ethanol as a solvent and heating at 80°C for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetonitrile group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, leading to its sedative and anticonvulsant effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
- 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 3-bromoimidazo[1,2-a]pyridin-8-amine
Uniqueness: 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenylacetonitrile group makes it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-12-6-7-15-18-14(10-19(15)9-12)13(8-17)11-4-2-1-3-5-11/h1-7,9-10,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYVHCOUSZXMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CN3C=C(C=CC3=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.